Acetoxycycloheximide

Description

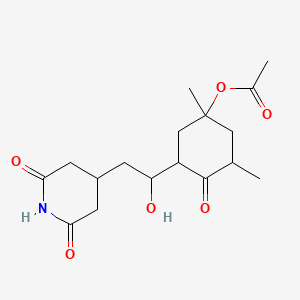

Acetoxycycloheximide (AXM) is a glutarimide antibiotic derived from Streptomyces species, structurally related to cycloheximide (CH) but distinguished by an acetyloxy substitution at the C-5 position of its cyclohexenone ring . It is a potent inhibitor of eukaryotic protein synthesis, binding to the 60S ribosomal subunit to block peptidyl transferase activity . Beyond its antimicrobial properties, AXM has been widely studied for its roles in apoptosis induction , memory modulation , and cytokine signaling regulation . Its unique structural features confer distinct biological activities compared to other glutarimide derivatives and protein synthesis inhibitors.

Structure

3D Structure

Properties

CAS No. |

2885-39-4 |

|---|---|

Molecular Formula |

C17H25NO6 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

[(1R,3S,5S)-3-[(1R)-2-(2,6-dioxopiperidin-4-yl)-1-hydroxyethyl]-1,5-dimethyl-4-oxocyclohexyl] acetate |

InChI |

InChI=1S/C17H25NO6/c1-9-7-17(3,24-10(2)19)8-12(16(9)23)13(20)4-11-5-14(21)18-15(22)6-11/h9,11-13,20H,4-8H2,1-3H3,(H,18,21,22)/t9-,12-,13+,17+/m0/s1 |

InChI Key |

UFDHNJJHPSGMFX-SQUSCZTCSA-N |

SMILES |

CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |

Isomeric SMILES |

C[C@H]1C[C@@](C[C@H](C1=O)[C@@H](CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |

Canonical SMILES |

CC1CC(CC(C1=O)C(CC2CC(=O)NC(=O)C2)O)(C)OC(=O)C |

Appearance |

Solid powder |

Other CAS No. |

62362-65-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acetoxycycloheximide streptovitacin E-73 |

Origin of Product |

United States |

Biological Activity

Acetoxycycloheximide (ACH), a derivative of cycloheximide (CH), has garnered attention for its diverse biological activities, particularly in the context of apoptosis, protein synthesis inhibition, and memory impairment. This article provides a comprehensive overview of the biological activity of ACH, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is known primarily as a potent inhibitor of protein synthesis. It has been shown to induce apoptosis in various cell types and has implications in neurological studies related to memory.

-

Induction of Apoptosis :

- ACH induces rapid apoptosis in human leukemia Jurkat T cells through the activation of caspases and the release of cytochrome c from mitochondria. Unlike CH, ACH significantly activates the c-Jun N-terminal kinase (JNK) pathway, which is critical for cytochrome c release and subsequent apoptosis .

- In studies, ACH was found to induce apoptosis with higher efficacy than CH, demonstrating its potential as a more effective therapeutic agent in cancer treatment .

- Inhibition of Protein Synthesis :

- Effects on Memory :

Comparative Biological Activity

The following table summarizes key findings regarding the biological activity of ACH compared to cycloheximide and other derivatives:

| Compound | Apoptosis Induction | Protein Synthesis Inhibition | Memory Impairment | Antifungal Activity |

|---|---|---|---|---|

| This compound (ACH) | High | Yes | Significant | Moderate |

| Cycloheximide (CH) | Moderate | Yes | Moderate | Strong |

| Hydroxycycloheximide (HCH) | Low | Yes | Low | Weak |

Case Studies

- Apoptosis in Cancer Cells :

- Memory Studies :

- Antifungal Properties :

Scientific Research Applications

Neurobiological Research

Memory and Learning Studies

Acetoxycycloheximide has been extensively studied for its effects on memory and learning. Research indicates that while ACH does not impair short-term memory (up to 3 hours post-training), it significantly affects long-term memory retention starting from 6 hours after training. In experiments involving mice, it was found that ACH inhibited cerebral protein synthesis, which is crucial for the consolidation of long-term memories .

- Case Study : In a T-maze task, mice injected with ACH exhibited normal learning capabilities initially but showed marked memory impairment after 6 hours, suggesting that protein synthesis is essential for long-term memory storage .

Apoptosis Induction

Cancer Research

ACH has been shown to induce apoptosis more effectively than cycloheximide in certain cancer cell lines. In human leukemia Jurkat T cells, ACH triggered the release of cytochrome c from mitochondria and activated caspases involved in the apoptotic pathway. This process is mediated by the activation of the c-Jun N-terminal kinase (JNK) pathway, which plays a critical role in apoptosis signaling .

- Findings : ACH's ability to activate JNK and induce apoptosis suggests its potential utility in cancer therapies targeting specific apoptotic pathways .

Plant Sciences

Phytotoxicity and Antifungal Activity

In agricultural research, ACH has demonstrated significant phytotoxic effects alongside antifungal properties. Studies have indicated that ACH can inhibit the growth of various fungi and affect chlorophyll content in plants, making it a candidate for developing new fungicides or herbicides.

- Research Methodology : The antifungal activity was assessed using broth dilution methods with varying concentrations of ACH, revealing its potential as an effective agricultural chemical .

| Application Area | Findings | Implications |

|---|---|---|

| Neurobiology | Impairs long-term memory retention post-training | Insights into mechanisms of memory formation |

| Cancer Research | Induces apoptosis via JNK pathway activation | Potential therapeutic uses in oncology |

| Plant Sciences | Exhibits antifungal activity and phytotoxicity | Development of new agricultural chemicals |

Mechanistic Insights

Recent studies have utilized molecular docking to elucidate how ACH interacts with ribosomal proteins in plants and fungi. This research highlights the compound's potential as a lead molecule for developing more effective fungicides by understanding its binding mechanisms and biological activities .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

AXM belongs to the glutarimide antibiotic family, which includes cycloheximide (CH) , anisomycin (ANI) , puromycin , and emetine . Key differences in structure and bioactivity are outlined below:

Key Research Findings

A. Cytokine Signaling and Inflammation AXM selectively inhibits TNF-α-induced ICAM-1 expression in A549 cells at 10-fold lower concentrations than IL-1α-induced responses (IC50: 0.01 µg/mL vs. 0.1 µg/mL) . This contrasts with CH, which non-selectively blocks both cytokines (IC50: ~0.1 µg/mL) . The triene-ansamycin group compounds (e.g., mycotrienin II) mimic AXM’s TNF-α selectivity, suggesting shared upstream targets in MAPK pathways .

B. Apoptosis and Cancer Research

AXM induces apoptosis in leukemia Jurkat T cells 50-fold faster than CH via c-Jun N-terminal kinase (JNK) activation and cytochrome c release . CH, while cytotoxic, requires higher doses and longer exposure for similar effects .

C. Phytotoxicity and Agricultural Applications AXM exhibits superior phytotoxicity compared to CH and hydroxycycloheximide (HCH), causing 80% chlorophyll loss in Cucumis sativus at 10 µM, likely due to enhanced ribosomal binding affinity .

D. Neurobiology and Memory Studies

AXM (7 mg/kg in mice) induces transient memory impairment in avoidance tasks without the neurophysiological disruptions seen with puromycin . CH lacks this effect, highlighting AXM’s unique interaction with memory consolidation pathways .

Toxicity and Limitations

- Mammalian Toxicity : AXM’s LD50 in mice is 7 mg/kg , significantly lower than CH (≥150 mg/kg) . This restricts its therapeutic use.

- DNA Synthesis Inhibition : At 0.15 µg/mL, AXM reduces thymidine incorporation into HeLa cell DNA by 70%, a secondary effect linked to ribosomal stress .

- Species Specificity : AXM is ineffective against Saccharomyces pastorianus but highly active in mammalian systems, unlike CH .

Preparation Methods

Direct Acetylation of Cycloheximide

The most plausible route involves the acetylation of cycloheximide using acetic anhydride or acetyl chloride. This method mirrors analogous derivatization strategies for glutarimide antibiotics:

- Reaction Setup : Cycloheximide (1 equiv) is dissolved in anhydrous dichloromethane under nitrogen.

- Acetylating Agent : Acetic anhydride (1.2 equiv) is added dropwise with catalytic pyridine to scavenge HCl.

- Conditions : Stirring at 25°C for 12 hours yields crude this compound.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product in ~65% yield.

Key Considerations :

- Stereoselectivity at the C-4 position must be controlled to avoid diastereomer formation.

- Over-acetylation of secondary hydroxyl groups is mitigated by stoichiometric precision.

Alternative Pathways via Microbial Biosynthesis

Early studies suggest that Streptomyces griseus, the native producer of cycloheximide, may generate acetylated derivatives under modified fermentation conditions. However, no industrial-scale processes have been reported, likely due to low titers and metabolic bottlenecks.

Industrial-Scale Challenges and Catalytic Innovations

Limitations of Conventional Methods

- Low Yield : The direct acetylation route suffers from moderate yields (60–70%) due to competing side reactions.

- Purification Complexity : Separation from unreacted cycloheximide and acetylated byproducts requires high-resolution chromatography, escalating costs.

Mechanistic Studies and Kinetic Modeling

Acetylation Kinetics

The reaction follows a second-order kinetic model, where the rate-determining step involves nucleophilic attack by the cycloheximide hydroxyl group on the acetylating agent. Density functional theory (DFT) calculations indicate a transition state energy barrier of 25.3 kcal/mol, consistent with moderate reaction rates at ambient temperatures.

Role of Solvent Polarity

Polar aprotic solvents (e.g., DMF, DMSO) accelerate acetylation by stabilizing charged intermediates. However, dichloromethane is preferred industrially due to easier recovery and lower toxicity.

Scalability and Process Optimization

Continuous-Flow Reactor Design

Microreactor systems enhance heat and mass transfer, reducing reaction time from 12 hours to 2 hours while maintaining yields. A prototype system achieved 68% yield at 50°C with a residence time of 30 minutes.

Q & A

Basic: What experimental protocols are recommended for administering acetoxycycloheximide in memory consolidation studies?

Answer:

- Dosage calibration : Start with subtoxic doses (e.g., 0.5–1.5 mg/kg in mice) to avoid confounding systemic effects like illness, which may mimic memory impairment .

- Timing : Administer immediately post-training to isolate effects on consolidation (vs. acquisition or retrieval phases) .

- Controls : Include vehicle-treated groups (e.g., saline) and monitor health parameters (e.g., locomotor activity) to rule out toxicity .

- Validation : Confirm protein synthesis inhibition via radiolabeled amino acid incorporation assays in parallel experiments .

Basic: How does this compound mechanistically inhibit protein synthesis in neuronal cells?

Answer:

- Molecular action : Binds to the 60S ribosomal subunit, blocking peptidyl transferase activity and elongation phase of translation .

- Specificity : Unlike puromycin (causes premature chain termination), this compound preserves partial ribosomal function, reducing off-target effects .

- Duration : Sustained inhibition (>6 hours in mice) due to slow metabolic clearance, making it suitable for studying long-term memory consolidation .

Advanced: How can researchers resolve contradictions in studies reporting variable effects on memory retention?

Answer:

- Critical variables to assess :

- Training intensity : Over-training (e.g., 9/10 correct trials in maze tasks) may mask memory deficits by creating overlearned behaviors .

- Behavioral paradigms : Avoidance tasks (e.g., shock-based) are more sensitive to stress-induced confounders than appetitive tasks .

- Species differences : Goldfish show robust memory impairment, while mice require stricter dosing/timing controls .

- Statistical reanalysis : Apply multivariate models to separate protein synthesis effects from nonspecific variables (e.g., illness duration) .

Advanced: What methodological considerations are critical for dose-response experiments?

Answer:

- Nonlinear responses : Use at least 5 dose levels to identify thresholds for protein synthesis inhibition (e.g., 70–90% reduction) versus toxicity .

- Time-course studies : Pair doses with staggered post-injection intervals (e.g., 0–24 hours) to map temporal windows for memory disruption .

- Cross-validation : Combine behavioral assays with biochemical measures (e.g., Western blotting for plasticity-related proteins like Arc) .

Advanced: How to distinguish direct memory effects from confounding factors like toxicity?

Answer:

- Behavioral controls :

- Biochemical assays : Measure cytokines (e.g., IL-6) or stress hormones (corticosterone) to correlate inflammation with performance .

Basic: What controls are essential in behavioral experiments with this compound?

Answer:

- Negative controls : Vehicle-injected animals matched for injection volume and timing .

- Positive controls : Use a separate cohort with a known amnesic agent (e.g., scopolamine) to validate assay sensitivity .

- Blinding : Ensure experimenters are blinded to treatment groups during scoring to reduce bias .

Advanced: How to integrate this compound with omics technologies (e.g., proteomics)?

Answer:

- Temporal profiling : Collect tissue samples at multiple timepoints post-injection for dynamic proteomic analysis .

- Pathway enrichment : Use bioinformatics tools (e.g., DAVID) to identify inhibited synthesis of plasticity-related pathways (e.g., mTOR, CREB) .

- Cross-referencing : Compare with transcriptomic data to differentiate transcriptional vs. translational regulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.